AVP-13358

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

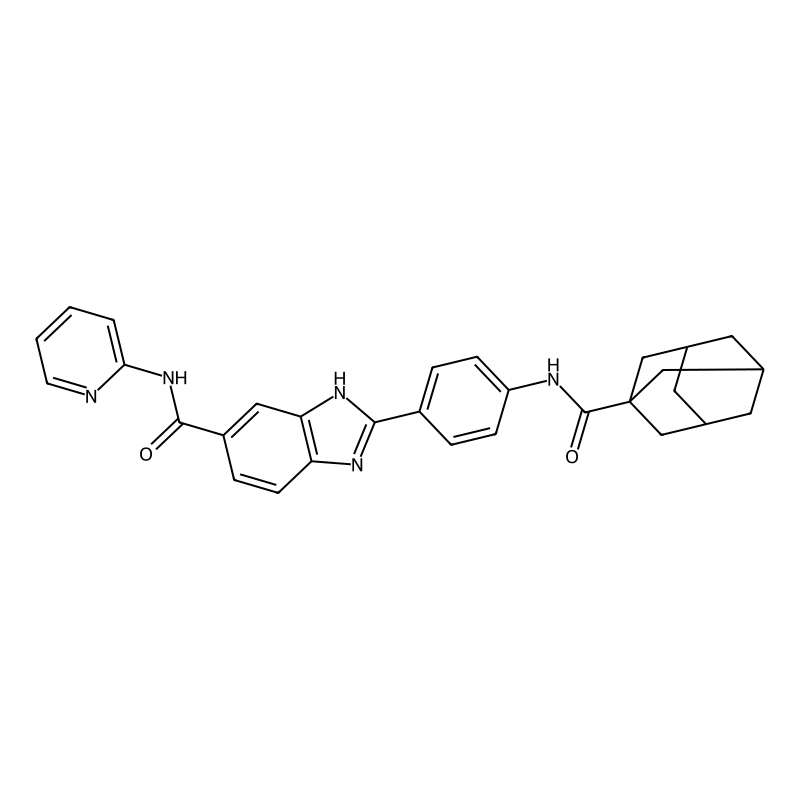

1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-, commonly referred to as AVP-13358, is a complex organic compound with the molecular formula C30H29N5O2. This compound features a benzimidazole core substituted with a pyridine group and a tricyclic decanoyl moiety. The structural complexity of AVP-13358 suggests potential for diverse biological activities, particularly in pharmacological applications.

- Nucleophilic Substitution: The amide functional group can be targeted for nucleophilic attack, allowing for modifications that enhance biological activity.

- Hydrolysis: The carboxamide moiety may hydrolyze under acidic or basic conditions, potentially affecting its stability and efficacy.

- Reduction: The compound can be reduced to modify its pharmacokinetic properties, influencing absorption and metabolism.

AVP-13358 exhibits significant biological activity, particularly as an inhibitor of Immunoglobulin E (IgE) and cytokines. It has shown promise in treating allergic conditions and asthma by modulating immune responses related to these pathways . The compound's ability to interact with specific receptors suggests further potential in therapeutic applications targeting inflammatory diseases.

The synthesis of AVP-13358 typically involves multiple steps:

- Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

- Pyridine Substitution: A pyridine ring is introduced through electrophilic substitution reactions.

- Tricyclic Decanoyl Moiety Addition: This involves coupling reactions that link the tricyclic structure to the benzimidazole framework, often utilizing coupling agents or catalysts.

- Purification: Final products are purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Studies have demonstrated that AVP-13358 interacts with various biological targets, particularly those involved in immune regulation. Its ability to inhibit IgE-mediated responses indicates its role in modulating allergic reactions . Further interaction studies are necessary to elucidate its complete pharmacological profile and potential side effects.

AVP-13358 shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Benzimidazole core with different substituents | Antihistaminic |

| Compound B | Similar tricyclic structure but lacks pyridine | Anti-inflammatory |

| Compound C | Contains a different amide group | Anticancer properties |

Uniqueness of AVP-13358

AVP-13358 is unique due to its specific combination of the benzimidazole core, pyridine substitution, and tricyclic decanoyl moiety, which collectively enhance its potency against IgE and cytokine pathways compared to similar compounds. This structural diversity may contribute to its distinct pharmacological profile.